molecular formula C12H13N3O B7629178 1-(3-Cyanophenyl)-3-cyclobutylurea

1-(3-Cyanophenyl)-3-cyclobutylurea

Katalognummer B7629178
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: SMCOHFJWDHRBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyanophenyl)-3-cyclobutylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

Wirkmechanismus

BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. BTK activation leads to downstream signaling through the PI3K/AKT and NF-κB pathways, which promote cell proliferation and survival. 1-(3-Cyanophenyl)-3-cyclobutylurea selectively inhibits BTK activity, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to have anti-inflammatory and immunomodulatory effects. 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation of T-cells and dendritic cells. These effects suggest that 1-(3-Cyanophenyl)-3-cyclobutylurea may have potential as a treatment for autoimmune diseases and other inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Cyanophenyl)-3-cyclobutylurea has several advantages as a tool compound for scientific research. It is highly selective for BTK, with minimal off-target effects, making it a valuable tool for studying the role of BTK in various cellular processes. However, 1-(3-Cyanophenyl)-3-cyclobutylurea has limitations as well. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, 1-(3-Cyanophenyl)-3-cyclobutylurea has not yet been tested in clinical trials, so its safety and efficacy in humans remain to be determined.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Cyanophenyl)-3-cyclobutylurea. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the investigation of 1-(3-Cyanophenyl)-3-cyclobutylurea in autoimmune diseases and other inflammatory disorders, where its immunomodulatory effects may be beneficial. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 1-(3-Cyanophenyl)-3-cyclobutylurea in humans, and to identify potential biomarkers that may predict response to treatment.

Synthesemethoden

The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea involves several steps, starting with the reaction of 3-cyanophenyl isocyanate with cyclobutylamine to form the corresponding urea intermediate. This intermediate is then reacted with a substituted pyridine to yield the final product, 1-(3-Cyanophenyl)-3-cyclobutylurea. The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyanophenyl)-3-cyclobutylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.

Eigenschaften

IUPAC Name

1-(3-cyanophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCOHFJWDHRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.